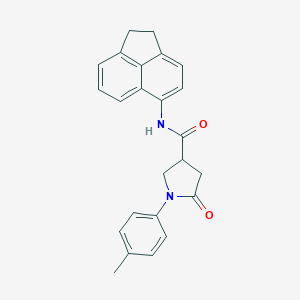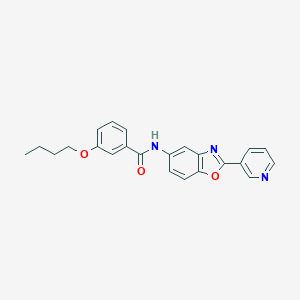
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPC is a pyrrolidine derivative that has been synthesized through a multi-step process involving several chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the reduction of oxidative stress and inflammation. These effects make this compound a promising candidate for further research in the areas of drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that it can be synthesized in high yields and purity, making it suitable for further research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including:
1. Further studies on the mechanism of action of this compound to better understand its biological activities.
2. Investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
3. Optimization of the synthesis of this compound to improve its yield and purity.
4. Development of novel derivatives of this compound with enhanced biological activities.
5. Evaluation of the safety and toxicity of this compound in animal models.
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several chemical reactions, including the reaction of 1,2-dihydroacenaphthylene with 4-methylbenzaldehyde to form the intermediate compound, 1-(4-methylphenyl)-2-(1,2-dihydroacenaphthylen-5-yl)ethanone. This intermediate compound is then reacted with ethyl acetoacetate and ammonium acetate to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research applications.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These activities make this compound a promising candidate for further research in the areas of drug discovery and development. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
Molekularformel |
C24H22N2O2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-5-10-19(11-6-15)26-14-18(13-22(26)27)24(28)25-21-12-9-17-8-7-16-3-2-4-20(21)23(16)17/h2-6,9-12,18H,7-8,13-14H2,1H3,(H,25,28) |
InChI-Schlüssel |
YGWPEJBKPGPPHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)
